molecular formula C19H22N2O8 B605293 Ald-Ph-PEG2-NHS CAS No. 1807521-07-8

Ald-Ph-PEG2-NHS

Cat. No. B605293
CAS RN: 1807521-07-8
M. Wt: 406.39
InChI Key: GNTMWHHLUUIRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . The benzaldehyde can react with aminooxy moiety . It is reagent grade and used for research purposes .


Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG2-NHS is C19H22N2O8 . It has a molecular weight of 406.4 .


Chemical Reactions Analysis

Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . The benzaldehyde can react with aminooxy moiety . This suggests that it can participate in reactions involving amines and aminooxy compounds.


Physical And Chemical Properties Analysis

Ald-Ph-PEG2-NHS has a molecular weight of 406.4 and a molecular formula of C19H22N2O8 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

Bio-conjugation

Ald-Ph-PEG2-NHS ester is primarily used as a linker for bio-conjugation . The NHS group in the compound can react with primary amines in a pH 7-9 buffer to form stable amide bonds, making it useful for linking various biomolecules.

Protein Labeling

The compound can be used for protein labeling. The NHS group can react with the amine group on the protein, while the aldehyde group can be used for subsequent conjugation with aminooxy-bearing molecules .

Safety And Hazards

Ald-Ph-PEG2-NHS is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTMWHHLUUIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-Ph-PEG2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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